2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine

Medicinal Chemistry Metabolic Stability Scaffold Design

2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine (CAS 908247-64-3) is a heterocyclic small molecule classified within the 1,4-benzoxazine family, bearing a geminal dimethyl substitution at the 2-position and a primary aromatic amine at the 7-position (molecular formula C10H14N2O, molecular weight 178.23 g/mol). The compound serves as a versatile intermediate or building block in medicinal chemistry, most notably as a precursor for mineralocorticoid receptor (MR) modulating agents and kinase inhibitor scaffolds.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 908247-64-3
Cat. No. B12600819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine
CAS908247-64-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1(CNC2=C(O1)C=C(C=C2)N)C
InChIInChI=1S/C10H14N2O/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6,11H2,1-2H3
InChIKeyJHYQLUYATPQPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine (CAS 908247-64-3): Structural Overview and Procurement Baseline


2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine (CAS 908247-64-3) is a heterocyclic small molecule classified within the 1,4-benzoxazine family, bearing a geminal dimethyl substitution at the 2-position and a primary aromatic amine at the 7-position (molecular formula C10H14N2O, molecular weight 178.23 g/mol) [1]. The compound serves as a versatile intermediate or building block in medicinal chemistry, most notably as a precursor for mineralocorticoid receptor (MR) modulating agents and kinase inhibitor scaffolds [2]. Its 2,2-dimethyl substitution confers increased steric bulk and metabolic stability relative to unsubstituted or mono-substituted 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amines, while the 7-amine provides a reactive handle for amide coupling, urea formation, or reductive amination, enabling divergent library synthesis around the benzoxazine core [1].

Why 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine Cannot Replace the 2,2-Dimethyl Analog in Drug Discovery Programs


Generic substitution of 2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine with its des-dimethyl analog (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine, CAS 575474-01-0) or the 4-methyl variant (CAS 220844-82-6) is not chemically or pharmacologically straightforward. The gem-dimethyl group at the 2-position introduces a quaternary carbon center that eliminates a metabolic soft spot, alters the oxazine ring conformation and pKa of the adjacent amine, and can profoundly affect target binding [1]. Patent literature explicitly claims 2,2-dimethyl-substituted benzoxazines as mineralocorticoid receptor modulators, distinguishing them from other substitution patterns [2]. Furthermore, direct isosteric comparison of 2,2-dimethylbenzoxazines with their 2,2-dimethylchroman counterparts has demonstrated differential pharmacological profiles—benzoxazines were less active as inhibitors of glucose-induced insulin release but some showed enhanced vascular smooth muscle relaxation, confirming that the heteroatom substitution (O vs CH2) combined with the 2,2-dimethyl motif generates functionally non-equivalent compounds [3].

Quantitative Evidence for 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine (CAS 908247-64-3) Differentiation


Structural Differentiation from Des-Dimethyl Analog: 2,2-Dimethyl Substitution Eliminates Metabolic Soft Spot

The target compound (CAS 908247-64-3) possesses a gem-dimethyl group at the 2-position of the oxazine ring, creating a quaternary carbon center. In contrast, the closest commercially available analog, 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS 575474-01-0), bears two hydrogen atoms at the 2-position [1]. The quaternary center blocks oxidative metabolism at this site, a well-precedented strategy in medicinal chemistry for extending half-life and reducing reactive metabolite formation. No direct comparative metabolic stability data for these two specific compounds has been published; this claim is based on class-level inference from the broader medicinal chemistry literature on the gem-dimethyl effect [2].

Medicinal Chemistry Metabolic Stability Scaffold Design

Benzoxazine vs. Chroman Isosterism: Divergent Pharmacological Activity Between 2,2-Dimethylbenzoxazines and 2,2-Dimethylchromans

In a direct pharmacological comparison, 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines were evaluated alongside their corresponding 2,2-dimethylchroman analogs for inhibition of glucose-induced insulin release and vascular smooth muscle relaxation [1]. The benzoxazine series was consistently less active as inhibitors of insulin release than the chroman counterparts, while several 4-arylureido-substituted benzoxazines exhibited myorelaxant activity that was more pronounced than that of their chroman counterparts. The most potent benzoxazine (compound 8e) behaved primarily as a calcium entry blocker on vascular smooth muscle cells, a mechanism distinct from the KATP channel opening activity dominant in the chroman series [1].

KATP Channel Modulation Insulin Release Inhibition Vascular Smooth Muscle Relaxation

Patent-Cited Role as Preferred Intermediate for Mineralocorticoid Receptor Modulators

Patent WO2007089034A1 explicitly claims nitrogen-containing heterobicyclic compounds—including 2,2-dimethyl-substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives—as mineralocorticoid receptor (MR) modulating agents [1]. While quantitative binding or functional data for CAS 908247-64-3 itself as an unelaborated fragment is not disclosed, the patent's Markush structures and exemplified compounds contain the 2,2-dimethyl-7-amino-benzoxazine core as a critical substructure, indicating that this specific substitution pattern is preferred over non-dimethylated or differently substituted analogs for MR affinity. Related benzoxazine-based MR antagonists have since entered clinical development (e.g., apararenone, CAS 945966-46-1, which contains the 2,2-dimethyl-7-substituted benzoxazine core), validating the industrial relevance of this scaffold [2].

Mineralocorticoid Receptor MR Antagonist Cardiovascular Drug Discovery

Purity and Availability Benchmarking Across Vendors

Commercially available purity for 2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine is documented at 98% (HPLC) from Leyan (Product No. 2236423) . In comparison, the des-dimethyl analog 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS 575474-01-0) is offered at comparable purity (97-98%) by multiple vendors. The 4-methyl variant (CAS 220844-82-6) is similarly available at 98% purity. The 2,2-dimethyl substitution does not inherently complicate synthesis or reduce commercial purity relative to analogs, meaning procurement decisions can be based on structural requirements rather than purity limitations .

Compound Procurement Purity Specification Building Block Sourcing

Derivatization Versatility: The 7-Amine Handle Enables Library Synthesis Not Accessible from 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

The 7-position primary amine of CAS 908247-64-3 provides a reactive functional group absent in the otherwise identical scaffold 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 866089-28-3, C10H11NO2, MW 177.20 g/mol), which instead bears a hydrogen at the 7-position [1]. This amine enables rapid diversification via amide bond formation, sulfonamide synthesis, urea coupling, or reductive amination—standard transformations in parallel library synthesis. The 7-amine variant has been utilized to prepare N-benzyl-N-(2-((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, which were evaluated for thrombin inhibition and antiproliferative activity, demonstrating the productive use of this amine handle in generating bioactive molecules [2].

Parallel Synthesis Amide Coupling Medicinal Chemistry Libraries

XLogP3-AA Lipophilicity Differentiation from Des-Dimethyl Analog

The computed XLogP3-AA value for 2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine is 1.6, compared to approximately 0.8 for the des-dimethyl analog 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine (CAS 575474-01-0), both computed by the same algorithm [1]. This ~0.8 log unit increase in lipophilicity corresponds to approximately a 6.3-fold higher octanol-water partition coefficient, which can meaningfully affect passive membrane permeability, plasma protein binding, and CYP450 susceptibility in downstream biological assays.

Lipophilicity Physicochemical Properties Drug-likeness

Recommended Procurement Scenarios for 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine (CAS 908247-64-3)


Mineralocorticoid Receptor (MR) Antagonist Lead Optimization

Programs targeting MR for cardiovascular or renal indications (hypertension, heart failure, diabetic nephropathy) should prioritize CAS 908247-64-3 as the key intermediate for synthesizing 7-substituted 2,2-dimethylbenzoxazine MR modulators. Patent WO2007089034A1 establishes the 2,2-dimethyl-7-amino-benzoxazine core as a preferred scaffold, and the clinical candidate apararenone validates the industrial relevance of this chemotype [1][2]. The 7-amine handle enables direct elaboration to ureas, amides, and sulfonamides, the three most common linkages in disclosed MR antagonists.

KATP Channel Pharmacology Tool Compound Synthesis

Investigators studying pancreatic β-cell or vascular smooth muscle KATP channel modulation should use 2,2-dimethylbenzoxazine-7-amine as a starting scaffold for synthesizing 4-substituted analogs. The MedChemComm study (2019) demonstrates that benzoxazine derivatives show a functionally distinct profile from their chroman counterparts—reduced insulin release inhibition but enhanced calcium entry blocker-mediated vasorelaxation [3]. The 7-amine provides a convenient spectroscopic handle (UV-active, NMR-distinct) for monitoring reaction progress and product purity during 4-position derivatization.

Kinase Inhibitor Library Construction via 7-Amine Derivatization

For medicinal chemistry groups building kinase-focused libraries, CAS 908247-64-3 offers a conformationally constrained, sp³-rich benzoxazine core with a primary amine exit vector suitable for high-throughput amide coupling with commercially available carboxylic acid building blocks. The 2,2-dimethyl substitution restricts conformational flexibility relative to the des-dimethyl analog, which can improve binding entropy when the bioactive conformation is pre-organized [1]. The Arkivoc 2011 study validates that 7-amino-2,4-dimethyl-benzoxazine derivatives can yield compounds with measurable antiproliferative activity against endothelial and tumor cells [4].

Metabolic Stability-Driven Scaffold Selection

When selecting between the des-dimethyl (CAS 575474-01-0) and 2,2-dimethyl (CAS 908247-64-3) benzoxazine-7-amine building blocks, programs anticipating oxidative metabolism at the α-ether methylene position should default to the 2,2-dimethyl variant. The quaternary carbon at the 2-position eliminates this metabolic soft spot by design, a strategy validated across multiple drug discovery programs [1]. The ~0.8 log unit increase in XLogP3-AA further supports selection when enhanced membrane permeability is desired.

Quote Request

Request a Quote for 2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.